5-Desfluoro Sitagliptin is a synthetic derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of a fluorine atom at one specific position in its molecular structure, which influences its pharmacological properties and efficacy. The synthesis and application of 5-Desfluoro Sitagliptin have garnered interest in both pharmaceutical research and clinical settings.
5-Desfluoro Sitagliptin is derived from Sitagliptin, which was developed by Merck & Co. as an oral antihyperglycemic agent. The compound undergoes various synthetic processes to produce its derivatives, including 5-Desfluoro Sitagliptin. The synthesis typically involves modifications to the existing chemical structure of Sitagliptin to achieve the desired therapeutic effects while minimizing side effects.
5-Desfluoro Sitagliptin belongs to the class of drugs known as dipeptidyl peptidase-4 inhibitors. These compounds are primarily used to enhance glycemic control in patients with type 2 diabetes by increasing insulin secretion and decreasing glucagon levels.
The synthesis of 5-Desfluoro Sitagliptin involves several key steps, starting from commercially available raw materials. A common method includes:
The reaction conditions are carefully controlled to ensure optimal results. For instance, the reduction reaction is performed under an inert atmosphere to prevent oxidation, while temperature and solvent selection are crucial for achieving the desired reaction kinetics.
The molecular formula for 5-Desfluoro Sitagliptin is C14H18F2N4O, reflecting its composition without the fluorine atom present in its parent compound, Sitagliptin. The absence of this atom alters the compound's interactions with biological targets.
The structural modifications result in differences in pharmacokinetics and pharmacodynamics compared to Sitagliptin. The specific arrangement of atoms influences how the drug interacts with enzymes involved in glucose metabolism.
5-Desfluoro Sitagliptin can undergo various chemical reactions typical for amines and related compounds:
The choice of reagents such as potassium permanganate or hydrogen peroxide for oxidation reactions significantly impacts the product yield and purity. Each step must be monitored through techniques like thin-layer chromatography to ensure completion and quality control.
5-Desfluoro Sitagliptin functions primarily by inhibiting dipeptidyl peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing this degradation, 5-Desfluoro Sitagliptin enhances insulin secretion from pancreatic beta cells in response to elevated glucose levels while simultaneously lowering glucagon secretion from alpha cells.
This mechanism leads to improved glycemic control and has been shown to reduce hyperglycemia effectively in clinical studies . Additionally, it may have beneficial effects on lipid profiles by enhancing high-density lipoprotein function.
5-Desfluoro Sitagliptin typically appears as a white crystalline solid with high solubility in polar solvents such as water and methanol. Its melting point and boiling point are influenced by its molecular weight and structure.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates potential interactions with various biological molecules, making it a subject of interest for further pharmacological studies .
5-Desfluoro Sitagliptin has several applications in scientific research:
5-Desfluoro sitagliptin (Chemical Name: (3R)-3-Amino-4-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one) is a structurally defined analog of the antidiabetic drug sitagliptin. Its molecular formula is C₁₆H₁₆F₅N₅O, with a precise molecular weight of 389.32 g/mol [1] [3] [4]. The compound features a triazolopyrazine core linked to a 2,4-difluorophenyl moiety via a chiral butanone bridge. Key functional groups include:
The SMILES notation (N[C@@H](CC(=O)N1CCN2C(=NN=C2C(F)(F)F)CN1)CC3=CC=C(F)C=C3F
) and InChIKey (FWMYEIUDYSGXQO-LLVKDONJSA-N
) encode its atomic connectivity and stereochemistry [1] [3]. Hydrogen-bond donors (amine) and acceptors (ketone, triazole) dominate its physicochemical behavior, contributing to a calculated LogP of 1.92, indicating moderate lipophilicity [3].
Table 1: Molecular Descriptors of 5-Desfluoro Sitagliptin
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₆H₁₆F₅N₅O | High-Resolution MS [1] |
Molecular Weight | 389.32 g/mol | IUPAC [4] |
SMILES | N[C@@H](CC(=O)N1CCN2C(=NN=C2C(F)(F)F)CN1)CC3=CC=C(F)C=C3F | Canonical [3] |
InChIKey | FWMYEIUDYSGXQO-LLVKDONJSA-N | Standard [1] [3] |
Hydrogen Bond Donors | 1 (amine group) | Computational [3] |
Hydrogen Bond Acceptors | 7 (ketone, triazole, amines) | Computational [3] |
5-Desfluoro sitagliptin differs from the parent drug sitagliptin (C₁₆H₁₅F₆N₅O, MW 407.31 g/mol) by the absence of a fluorine atom at the 5-position of the phenyl ring [4] [10]. This single modification reduces molecular weight by 18 Da and alters electronic distribution:
Fluorination patterns critically determine bioactivity. While sitagliptin’s 2,4,5-trifluorophenyl enhances DPP-4 binding affinity, 5-desfluoro retains partial activity due to conserved triazolopyrazine interactions. Analogs like 5-desfluoro-destrifluoromethyl sitagliptin (C₁₅H₁₈ClF₂N₅O, MW 357.79 g/mol) further demonstrate that trifluoromethyl deletion reduces steric bulk but diminishes target engagement [5].
Table 2: Structural and Electronic Comparison with Fluorinated Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Phenyl Substituents | LogP | Biological Implication |
---|---|---|---|---|---|
Sitagliptin | C₁₆H₁₅F₆N₅O | 407.31 | 2,4,5-Trifluorophenyl | 1.28 | High DPP-4 inhibition [4] |
5-Desfluoro Sitagliptin | C₁₆H₁₆F₅N₅O | 389.32 | 2,4-Difluorophenyl | 1.92 | Moderate DPP-4 inhibition [6] |
5-Desfluoro-destrifluoromethyl | C₁₅H₁₈ClF₂N₅O | 357.79 | 2,4-Difluorophenyl | N/A | Reduced steric bulk [5] |
The chiral center at the C3 position of the butanone linker adopts an (R)-absolute configuration, confirmed by stereospecific synthesis and crystallography [1] [3]. This stereodescriptor is critical for biological activity:
Synthetic routes utilize chiral auxiliaries or enantioselective hydrogenation to ensure >99% enantiomeric excess [4]. The InChI string (InChI=1S/C16H16F5N5O/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,6,11H,3-5,7-8,22H2/t11-/m1/s1
) explicitly denotes the (R)-configuration via the t11-/m1
term [1] [3]. This stereospecificity underpins its role as a pharmacokinetic metabolite in sitagliptin-treated patients [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7